molecular formula C5H9F2N B11766156 (2S)-4,4-Difluoro-2-methylpyrrolidine

(2S)-4,4-Difluoro-2-methylpyrrolidine

Cat. No.: B11766156
M. Wt: 121.13 g/mol
InChI Key: VDZUDLHASRHRET-BYPYZUCNSA-N
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Description

Significance of Fluorinated N-Heterocycles in Advanced Chemical Research

The Foundational Role of Pyrrolidine (B122466) Scaffolds in Molecular Design

The pyrrolidine ring, a five-membered saturated N-heterocycle, is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and catalysts. nih.gov Its prevalence stems from a combination of desirable characteristics that make it an ideal scaffold for molecular design.

The sp³-hybridized carbon atoms of the pyrrolidine ring impart a three-dimensional character to the molecules in which it is embedded. This non-planar, puckered conformation allows for a greater exploration of chemical space compared to flat, aromatic systems. nih.gov This "pseudo-rotation" of the ring enables a variety of energetically favorable conformations, which is a valuable attribute for designing molecules that can precisely interact with biological targets. nih.gov

Furthermore, the pyrrolidine scaffold is rich in stereochemical possibilities. The presence of chiral centers on the ring allows for the synthesis of a diverse range of stereoisomers, each with potentially distinct biological activities. nih.gov This stereochemical diversity is crucial in drug discovery, where the specific three-dimensional arrangement of atoms can be the difference between a potent therapeutic and an inactive or even toxic compound. The ability to control and modify the stereochemistry of the pyrrolidine ring makes it a versatile building block in the synthesis of complex molecules. nih.gov Chiral 2,5-disubstituted pyrrolidines, in particular, have been widely utilized as chiral auxiliaries and in organocatalysis. nih.gov

The Strategic Incorporation of Fluorine Atoms into Ring Systems

The introduction of fluorine into organic molecules, a process known as fluorination, is a widely employed strategy to enhance a compound's properties. The unique electronic nature of fluorine, being the most electronegative element, leads to a number of beneficial modifications.

The replacement of a hydrogen atom with a fluorine atom can significantly alter the electronic properties of a molecule without causing a large steric perturbation, as the two atoms have similar van der Waals radii. This substitution can influence a molecule's pKa, dipole moment, and metabolic stability. The carbon-fluorine bond is exceptionally strong, which can protect adjacent C-H bonds from metabolic oxidation, thereby increasing the in vivo half-life of a drug.

Moreover, the presence of fluorine can modulate the conformational preferences of a ring system. Stereoelectronic effects, such as the gauche effect, can arise from the interaction between the C-F bond and other substituents on the ring, leading to a stabilization of specific conformations. This conformational control is particularly important in the design of molecules that need to adopt a specific shape to bind to a biological target. The introduction of fluorine can also enhance binding affinity through favorable interactions with protein residues.

The Unique Role of (2S)-4,4-Difluoro-2-methylpyrrolidine and its Enantiomers in Chiral Synthesis

This compound and its enantiomer, (2R)-4,4-Difluoro-2-methylpyrrolidine, represent a class of chiral building blocks that combine the desirable features of the pyrrolidine scaffold with the advantageous properties of fluorine substitution. The presence of a methyl group at the C2 position and gem-difluoro substitution at the C4 position creates a chiral molecule with distinct properties that are valuable in asymmetric synthesis.

These compounds can serve as chiral auxiliaries, where they are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, and then subsequently removed. They can also be used as chiral ligands for metal-catalyzed reactions or as the core of organocatalysts. The stereochemistry of the pyrrolidine ring, dictated by the (S) or (R) configuration at the C2 and potentially other centers, is crucial for inducing enantioselectivity in chemical transformations.

The gem-difluoro group at the C4 position can influence the stereochemical outcome of reactions in several ways. It can exert a steric effect, directing incoming reagents to a specific face of the molecule. Additionally, the strong electron-withdrawing nature of the two fluorine atoms can alter the electronics of the pyrrolidine ring, influencing the reactivity and selectivity of catalytic processes. For instance, in organocatalysis, these electronic effects can modulate the acidity of the pyrrolidine nitrogen or the stability of key intermediates.

While specific research detailing the direct comparison of this compound and its (2R)-enantiomer in a particular catalytic reaction is not extensively documented in publicly available literature, the principles of asymmetric synthesis suggest that each enantiomer would lead to the formation of the opposite enantiomer of the product. The choice between the (2S) and (2R) form would depend on the desired stereochemical outcome of the final product.

The synthesis of these chiral fluorinated pyrrolidines often starts from readily available chiral precursors, such as amino acids, and involves stereoselective fluorination and alkylation steps. nih.govnih.gov The development of efficient synthetic routes to these valuable building blocks is an active area of research, as their availability is key to their broader application in asymmetric synthesis.

Below is a table summarizing the key attributes of the enantiomers of 4,4-Difluoro-2-methylpyrrolidine (B3323652).

PropertyThis compound(2R)-4,4-Difluoro-2-methylpyrrolidine
Chirality (S)-configuration at C2(R)-configuration at C2
Potential Role Chiral building block, precursor to catalysts and ligandsChiral building block, precursor to catalysts and ligands
Expected Outcome in Asymmetric Synthesis Induction of one enantiomer of the productInduction of the opposite enantiomer of the product

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9F2N

Molecular Weight

121.13 g/mol

IUPAC Name

(2S)-4,4-difluoro-2-methylpyrrolidine

InChI

InChI=1S/C5H9F2N/c1-4-2-5(6,7)3-8-4/h4,8H,2-3H2,1H3/t4-/m0/s1

InChI Key

VDZUDLHASRHRET-BYPYZUCNSA-N

Isomeric SMILES

C[C@H]1CC(CN1)(F)F

Canonical SMILES

CC1CC(CN1)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 2s 4,4 Difluoro 2 Methylpyrrolidine and Analogues

Stereoselective Construction of 4,4-Difluoropyrrolidine Scaffolds

The precise spatial arrangement of atoms is critical in chemical synthesis, and the construction of the 4,4-difluoropyrrolidine scaffold is no exception. Stereoselective methods are paramount for creating specific isomers of these compounds. Key among these strategies are diastereoselective [3+2] cycloaddition reactions and 1,3-dipolar cycloaddition approaches, which offer pathways to highly functionalized and enantioenriched pyrrolidine (B122466) derivatives.

Diastereoselective [3+2] Cycloaddition Reactions

A significant advancement in the synthesis of gem-difluorinated pyrrolidines is the development of a highly diastereoselective [3+2] cycloaddition reaction. acs.orgacs.orgbohrium.com This approach provides an efficient route to these complex structures under mild reaction conditions. acs.org

This methodology involves the reaction of donor-acceptor aziridines with difluorinated silyl (B83357) enol ethers. acs.orgnih.gov The reaction is typically catalyzed by a Lewis acid, such as Scandium(III) triflate (Sc(OTf)₃), to construct the highly functionalized gem-difluorinated pyrrolidine ring system. researchgate.net This cycloaddition has been shown to proceed with high diastereoselectivity, yielding the desired products in good to excellent yields. acs.orgresearchgate.net The versatility of this method is enhanced by its tolerance for a good range of functional groups. acs.orgnih.gov

The [3+2] cycloaddition of aziridines and difluorinated silyl enol ethers serves as a powerful tool for creating highly functionalized gem-difluorinated pyrrolidines. acs.orgacs.org This method is noted for its practical advantages, including the use of readily available substrates and the ability to be scaled up. acs.org The resulting 4,4-difluoropyrrolidines can be further transformed. For instance, a one-pot, two-step sequence involving cycloaddition followed by an aromatization/desulfonation process can be used to synthesize structurally interesting fluorinated pyrroles. acs.orgbohrium.com

Table 1: Diastereoselective [3+2] Cycloaddition of Aziridines with Difluorinated Silyl Enol Ethers This table summarizes the typical outcomes of the Sc(OTf)₃ catalyzed cycloaddition reaction.

Reactant 1 (Aziridine)Reactant 2 (Silyl Enol Ether)CatalystYieldDiastereomeric Ratio (dr)
N-TosylaziridinesDifluorinated Silyl Enol EthersSc(OTf)₃Good to ExcellentHigh

1,3-Dipolar Cycloaddition Approaches

The 1,3-dipolar cycloaddition is a cornerstone in the synthesis of five-membered heterocycles, including the pyrrolidine scaffold. acs.org This reaction class is particularly powerful for building molecular complexity and can generate multiple stereocenters in a single step. acs.org

The reaction of azomethine ylides with various dipolarophiles, including fluorinated olefins, is a well-established method for constructing the pyrrolidine ring. acs.orgnih.gov Azomethine ylides, acting as 1,3-dipoles, react with electron-deficient alkenes to form substituted pyrrolidines. nih.gov The use of fluorinated dipolarophiles, such as 1,1-difluoro- and 1,1,2-trifluorostyrenes, provides a direct route to fluorinated pyrrolidine derivatives. nih.gov Intramolecular variants of this reaction, where the azomethine ylide and the dipolarophile are part of the same molecule, have also been successfully employed to create polycyclic fluorinated pyrrolidines. rsc.org

To control the stereochemical outcome, transition-metal-catalyzed asymmetric 1,3-dipolar cycloadditions have been developed. nih.gov Specifically, Copper(I) complexes have proven to be effective catalysts for the enantioselective reaction between azomethine ylides and fluorinated styrenes. nih.gov These reactions can produce novel chiral 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives with high yields and excellent stereoselectivities. nih.gov The Cu(I)-catalyzed approach has been demonstrated to have a broad substrate scope, affording the desired cycloadducts with high enantiomeric excess (ee). nih.govrsc.org

Table 2: Copper(I)-Catalyzed Enantioselective 1,3-Dipolar Cycloaddition This table presents representative results for the synthesis of chiral fluorinated pyrrolidines using a Cu(I)-catalyzed approach.

Azomethine Ylide PrecursorFluorinated OlefinCatalyst SystemYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Glycine imino esters1,1-gem-difluorostyrenesCu(I) complexup to 96%up to >20:1up to 97% nih.gov
VariousFluorinated Dipolarophiles (intramolecular)Cu catalystHighNot specifiedup to 99% rsc.org

Nucleophilic Difluoromethylenation Strategies

Nucleophilic difluoromethylenation has emerged as a powerful tool for the introduction of the CF2 group. These strategies often involve the generation of a difluoromethylene nucleophile or its synthetic equivalent, which can then react with a suitable electrophile to form the desired C-CF2 bond.

A significant advancement in the stereoselective synthesis of 3,3-difluoropyrrolidines involves the use of (phenylthio)difluoromethyl)trimethylsilane, Me3SiCF2SPh, as a difluoromethylene dianion equivalent. This reagent has been successfully employed in the diastereoselective nucleophilic (phenylthio)difluoromethylation of N-(tert-butylsulfinyl)imines. cas.cn

The reaction of N-(tert-butylsulfinyl)imines with Me3SiCF2SPh, initiated by a Lewis base such as tetrabutylammonium (B224687) triphenyldifluorosilicate (TBAT), proceeds with high diastereoselectivity to afford the corresponding (phenylthio)difluoromethylated sulfinamides. The stereochemical outcome is directed by the chiral N-tert-butylsulfinyl group, leading to a non-chelation-controlled addition product. cas.cn This method provides a reliable route to chiral α-difluoromethyl amines, which are valuable precursors for more complex molecules. cas.cn

The reaction conditions for the nucleophilic addition of Me3SiCF2SPh to various N-(tert-butylsulfinyl)aldimines have been optimized to achieve high yields and diastereomeric ratios. cas.cn

Table 1: Diastereoselective Nucleophilic (Phenylthio)difluoromethylation of N-(tert-butylsulfinyl)imines with Me3SiCF2SPh

Entry Imine (R group) Yield (%) Diastereomeric Ratio (dr)
1 C6H5 85 >99:1
2 4-MeC6H4 82 >99:1
3 4-MeOC6H4 80 >99:1
4 2-Naphthyl 88 >99:1
5 Cyclohexyl 75 99:1
6 iso-Propyl 72 98:2

Data sourced from Li, Y., & Hu, J. (2007). Stereoselective Difluoromethylenation Using Me3SiCF2SPh: Synthesis of Chiral 2,4-Disubstituted 3,3-Difluoropyrrolidines. Angewandte Chemie International Edition, 46(18), 3356-3359. cas.cn

The products from the nucleophilic addition of Me3SiCF2SPh serve as key intermediates in a subsequent radical cyclization to construct the 3,3-difluoropyrrolidine (B39680) ring. This two-step sequence constitutes a selective nucleophilic addition/radical cyclization pathway. cas.cn

Following the nucleophilic addition, the chiral auxiliary is removed, and the resulting amine is N-allylated. The crucial cyclization step is an intramolecular radical cyclization of the N-allylated (phenylthio)difluoromethyl amine. This reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) in the presence of a radical mediator such as tributyltin hydride (Bu3SnH). cas.cn

The 5-exo-trig cyclization proceeds to form the desired five-membered pyrrolidine ring. This radical cyclization generally shows good diastereoselectivity, favoring the formation of the trans-disubstituted pyrrolidine. The stereochemistry at the newly formed stereocenter is influenced by the existing stereocenter bearing the R group. cas.cn

Table 2: Diastereoselective Radical Cyclization to Form 2,4-Disubstituted 3,3-Difluoropyrrolidines

Entry Substrate (R group) Yield (%) Diastereomeric Ratio (trans:cis)
1 C6H5 75 4.3:1
2 4-MeC6H4 78 4.5:1
3 4-MeOC6H4 72 4.0:1
4 2-Naphthyl 80 5.0:1
5 Cyclohexyl 65 3.5:1

Data sourced from Li, Y., & Hu, J. (2007). Stereoselective Difluoromethylenation Using Me3SiCF2SPh: Synthesis of Chiral 2,4-Disubstituted 3,3-Difluoropyrrolidines. Angewandte Chemie International Edition, 46(18), 3356-3359. cas.cn

Diverse Synthetic Routes to Difluoropyrrolidine Derivatives

Beyond nucleophilic difluoromethylenation, several other synthetic strategies have been developed to access difluorinated pyrrolidine derivatives. These methods include building the ring from acyclic precursors, modifying a pre-existing pyrrolidine ring, and introducing fluorine-containing moieties.

The construction of the pyrrolidine ring from acyclic, halogenated precursors is a classical yet effective approach. This strategy typically involves the reaction of a dihalogenated alkane with a primary amine bearing the desired substituents. For the synthesis of a (2S)-4,4-difluoro-2-methylpyrrolidine analogue, a suitable chiral amine would be reacted with a 1,1-difluoro-3,5-dihalopentane derivative. The intramolecular cyclization, often occurring via a double nucleophilic substitution, would then form the pyrrolidine ring.

A general representation of this approach involves:

Preparation of the dihalogenated precursor: This can be achieved through various fluorination and halogenation reactions on an appropriate acyclic starting material.

Condensation with a chiral amine: The chiral amine, such as (S)-alaninol or a derivative, is reacted with the dihalogenated precursor.

Intramolecular cyclization: The final ring-closing step forms the 4,4-difluoropyrrolidine ring.

This method allows for the introduction of substituents at various positions of the pyrrolidine ring by choosing appropriately substituted starting materials.

An alternative to building the pyrrolidine ring is to introduce the difluoro group onto a pre-existing pyrrolidine scaffold. This approach is particularly useful when starting from readily available chiral pyrrolidine derivatives such as hydroxyproline (B1673980). nih.gov

A common strategy is the deoxofluorination of a ketone. For instance, N-Boc-4-oxo-L-proline can be converted to N-Boc-cis-4-difluoromethyl-L-proline. nih.gov The key step is the reaction of the ketone with a deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), which replaces the carbonyl oxygen with two fluorine atoms. This method directly installs the gem-difluoro group at the 4-position of the pyrrolidine ring. The stereochemistry of the starting material is generally retained throughout the synthesis.

Table 3: Synthesis of N-Boc-cis-4-difluoromethyl-L-proline from N-Boc-4-oxo-L-proline

Step Reaction Reagent Yield (%)
1 Esterification Benzyl bromide, Cs2CO3 95
2 Deoxofluorination DAST 70
3 Hydrogenolysis H2, Pd/C 98

Data conceptually derived from the synthesis of related compounds. nih.gov

The difluoromethoxy (CHF2O) group is an important fluorinated motif in medicinal chemistry. Methods for its incorporation into pyrrolidine cores often start from hydroxylated pyrrolidine derivatives, such as hydroxyproline. researchgate.net

One effective method involves the reaction of a protected hydroxyproline derivative with 2,2-difluoro-2-(fluorosulfonyl)acetic acid (FSO2CF2CO2H). This reagent serves as a source for the difluoromethyl group that is transferred to the hydroxyl oxygen, forming the difluoromethoxy moiety. researchgate.net The reaction typically proceeds in moderate to good yields and is compatible with various protecting groups on the pyrrolidine nitrogen. For example, N-Boc-protected hydroxyproline can be converted to the corresponding N-Boc-4-(difluoromethoxy)pyrrolidine derivative. researchgate.net

Table 4: Synthesis of N-Boc-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid methyl ester

Starting Material Reagent Solvent Yield (%)
N-Boc-trans-4-hydroxy-L-proline methyl ester FSO2CF2CO2H, CuI Acetonitrile 49
N-Boc-cis-4-hydroxy-D-proline methyl ester FSO2CF2CO2H, CuI Acetonitrile 52

Data sourced from Levchenko, K., et al. (2022). A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery. Synthesis, 54(19), 4239-4250. researchgate.net

Enantiopure Synthesis from Chiral Pool Precursors

The synthesis of enantiomerically pure compounds is often efficiently achieved by starting from readily available chiral molecules, a strategy known as the chiral pool approach. For the synthesis of this compound, a plausible and efficient route commences from the chiral precursor L-pyroglutamic acid, which is derivable from L-glutamic acid. This strategy ensures the desired (S)-stereochemistry at the C2 position is set from the outset.

A proposed synthetic pathway is outlined below, involving several key transformations:

Reduction and Functional Group Manipulation: The pyroglutamate (B8496135) derivative can then be reduced to the corresponding prolinol. This is followed by oxidation of the hydroxyl group at the C4 position to a ketone, yielding a 4-keto-proline intermediate.

Deoxyfluorination: The key step for the introduction of the gem-difluoro moiety is the deoxyfluorination of the 4-keto-proline derivative. This transformation is commonly achieved using reagents such as diethylaminosulfur trifluoride (DAST) or the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). nih.govresearchgate.netcommonorganicchemistry.com The reaction proceeds by converting the ketone into a gem-difluoride.

Final Deprotection: The final step involves the removal of the protecting groups to yield the target compound, this compound.

An alternative approach could involve the direct fluorination of a suitably protected 4-hydroxy-L-proline derivative to introduce the gem-difluoro moiety at the C4 position, followed by the introduction of the methyl group at the C2 position. The synthesis of 4,4-difluoro-L-proline has been reported from 4-hydroxy-L-proline by oxidation to the ketone followed by fluorination with DAST. nih.gov This methodology can be adapted for the synthesis of the 2-methyl analogue.

Table 1: Proposed Enantiopure Synthesis of this compound

StepTransformationKey Reagents and ConditionsIntermediate
1Protection of L-pyroglutamic acidBoc-anhydride, DMAPN-Boc-L-pyroglutamic acid
2Diastereoselective MethylationLDA, MeIN-Boc-(2S)-2-methylpyroglutamic acid derivative
3Reduction of lactamLiAlH₄ or other reducing agentsN-Boc-(2S,4R)-4-hydroxy-2-methylprolinol
4Oxidation of C4-hydroxylSwern oxidation or Dess-Martin periodinaneN-Boc-(2S)-2-methyl-4-ketoproline derivative
5DeoxyfluorinationDAST or Deoxo-FluorN-Boc-(2S)-4,4-difluoro-2-methylpyrrolidine
6DeprotectionTFA or HClThis compound

Process Optimization and Scalability in Difluoropyrrolidine Synthesis

The transition of a synthetic route from laboratory scale to industrial production requires careful optimization of each step to ensure safety, efficiency, and cost-effectiveness. The synthesis of this compound presents several challenges that need to be addressed for large-scale production.

Key Optimization Areas:

Fluorination Step: The use of deoxyfluorinating agents like DAST and Deoxo-Fluor is a critical point of concern for scalability. numberanalytics.com DAST is known for its thermal instability and potential for hazardous decomposition. numberanalytics.com Deoxo-Fluor is a more stable alternative, but both reagents are expensive. commonorganicchemistry.comnumberanalytics.com Process optimization in this area would focus on:

Reagent Selection: Investigating newer, safer, and more cost-effective fluorinating reagents.

Reaction Conditions: Fine-tuning the reaction temperature, stoichiometry, and addition rates to minimize side reactions and improve yield and safety. The use of flow chemistry can offer significant advantages in managing exothermic reactions and improving safety when using hazardous reagents. numberanalytics.com

Work-up and Purification: Developing efficient and scalable purification methods to remove residual fluorinating agents and byproducts.

Reduction Step: The reduction of the pyroglutamate derivative, often carried out with powerful reducing agents like lithium aluminum hydride, can also pose challenges on a large scale due to pyrophoric reagents and the generation of large amounts of waste. Optimization efforts could include:

Alternative Reducing Agents: Exploring catalytic hydrogenation or transfer hydrogenation as safer and more environmentally friendly alternatives.

Catalyst Screening and Loading: Identifying highly active and selective catalysts to minimize catalyst loading and reaction times.

Stereochemical Control: Maintaining high enantiomeric and diastereomeric purity throughout the multi-step synthesis is paramount. Each step must be optimized to prevent racemization or epimerization. This includes careful selection of bases, solvents, and reaction temperatures, particularly during the methylation and purification stages.

Table 2: Challenges and Optimization Strategies for Scalable Synthesis

Synthetic StepChallengeOptimization Strategy
DeoxyfluorinationHazardous reagents (DAST), cost, exothermicity. numberanalytics.compharmtech.comUse of more stable reagents (Deoxo-Fluor), flow chemistry, careful control of reaction parameters. commonorganicchemistry.comnumberanalytics.com
ReductionUse of pyrophoric reagents (LiAlH₄), waste generation.Catalytic hydrogenation, transfer hydrogenation, screening for efficient catalysts.
StereocontrolPotential for racemization or epimerization.Optimization of reaction conditions (base, solvent, temperature), development of robust purification methods.
Overall ProcessMultiple steps, solvent usage, waste.Telescoping of reaction steps, use of greener solvents, development of efficient work-up procedures.

Stereochemical Control and Conformational Analysis in Difluoropyrrolidine Chemistry

Impact of Fluorination on Pyrrolidine (B122466) Ring Conformation

The five-membered pyrrolidine ring is inherently flexible, typically adopting non-planar envelope or twist conformations to minimize steric and torsional strain. beilstein-journals.org The introduction of a gem-difluoro group at the C4 position drastically alters this conformational landscape. This modification introduces strong stereoelectronic effects that can override classical steric considerations, leading to predictable and often rigid conformational preferences. nih.govresearchgate.net Such conformational control is crucial in medicinal chemistry, where fixing the geometry of a molecule can enhance its binding affinity to biological targets. beilstein-journals.org

Stereoelectronic Effects in Difluorinated Pyrrolidines

Stereoelectronic effects arise from the interaction of electron orbitals, which can stabilize or destabilize specific molecular conformations. In difluorinated pyrrolidines, the powerful electron-withdrawing nature of the fluorine atoms induces significant polarization of the C-F bonds. These polarized bonds interact with adjacent orbitals, dictating the preferred geometry of the ring. nih.govresearchgate.net Quantum-chemical analyses have shown that vicinal difluorination can mitigate the inherent conformational bias of the pyrrolidine ring by introducing stereoelectronic effects that attenuate this bias. nih.govbeilstein-journals.orgnih.gov These interactions are a delicate balance between stabilizing hyperconjugative effects and destabilizing steric and electrostatic repulsions. beilstein-journals.org

Analysis of Anomeric and Gauche Effects

Two key stereoelectronic interactions are particularly influential in fluorinated N-heterocycles: the anomeric effect and the gauche effect.

The anomeric effect is a generalized phenomenon observed in systems containing a heteroatom within a ring and an adjacent carbon atom bearing an electronegative substituent. wikipedia.orgscripps.edu In the context of difluorinated pyrrolidines where a fluorine atom is on a carbon adjacent to the ring nitrogen (α-fluoro isomers), a stabilizing interaction occurs. This involves the delocalization of the nitrogen lone pair electrons (nN) into the antibonding orbital of the carbon-fluorine bond (σCF). beilstein-journals.orgresearchgate.net This nN→σCF interaction has a strong geometric requirement and significantly stabilizes conformations where the orbitals are correctly aligned. beilstein-journals.org Computational studies on various difluoropyrrolidine isomers reveal that this anomeric effect is a primary factor in modulating their energetics and imparting a strong conformational bias. nih.govbeilstein-journals.org

The gauche effect describes the tendency for adjacent, electronegative substituents to prefer a gauche (dihedral angle of ~60°) rather than an anti (~180°) conformation. wikipedia.org This preference is often attributed to stabilizing hyperconjugative interactions, such as σCH→σ*CF electron delocalization. nih.govbeilstein-journals.org However, in the flexible five-membered ring of pyrrolidine, the geometric constraints are different from those in six-membered rings. beilstein-journals.org As a result, the fluorine gauche effect often assumes a secondary role, frequently overshadowed by the more powerful anomeric effect or by other steric and electrostatic (Lewis-type) interactions. nih.govbeilstein-journals.orgresearchgate.net

Quantum-Chemical Investigations of Conformational Equilibria

To accurately dissect the complex interplay of forces governing the conformation of difluorinated pyrrolidines, researchers employ sophisticated computational methods. These quantum-chemical investigations provide detailed insights into the relative energies of different conformers and stereoisomers, which are often difficult to probe experimentally. beilstein-journals.org

Density Functional Theory (DFT) and Coupled Cluster (CCSD) Methodologies

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and geometry of molecules. mdpi.comnih.gov Functionals like B3LYP, often paired with basis sets such as 6-311++G**, are employed to explore the potential energy surface of difluorinated pyrrolidines and identify stable conformations. nih.govbeilstein-journals.org

Coupled Cluster (CCSD) theory is a higher-level, more accurate method that is often considered the "gold standard" for calculating molecular energies. nih.govbeilstein-journals.org Due to its high computational cost, CCSD is typically used to benchmark the results obtained from DFT methods. By comparing the geometries and energies calculated by a chosen DFT functional against CCSD results for a model system (like 3-fluoropyrrolidine), researchers can validate the accuracy of the DFT method for studying the larger, more complex difluorinated systems. nih.govbeilstein-journals.orgbeilstein-journals.org

Computational Modeling of Stereoisomeric Stabilities

Computational modeling allows for the systematic evaluation of all possible stereoisomers and their most stable conformations. beilstein-journals.org For instance, a quantum-chemical analysis of 2,3-, 2,4-, and 3,4-difluoropyrrolidines revealed the profound impact of stereoelectronic effects on their relative stabilities. nih.govbeilstein-journals.org

The calculations demonstrate that isomers capable of benefiting from the nN→σ*CF anomeric effect are significantly lower in energy than isomers where this interaction is absent. beilstein-journals.org The interplay between stabilizing hyperconjugation and destabilizing steric/dipolar repulsions ultimately determines the most favored structures. beilstein-journals.org

Isomer TypeKey Stabilizing InteractionRelative StabilityRationale
α-Fluoro IsomersAnomeric Effect (nN→σCF)HighStrong electron delocalization from the nitrogen lone pair to the C-F antibonding orbital provides significant stabilization. beilstein-journals.org
β/γ-Fluoro Isomers (lacking α-F)Gauche Effect (σCH→σCF)LowerLacks the dominant anomeric stabilization; relies on weaker hyperconjugative and electrostatic effects. beilstein-journals.org
Isomers with syn-C-F BondsN/A (Destabilized)Very LowSignificant dipolar and steric repulsions between the parallel C-F bonds lead to high energy. beilstein-journals.org

Strategies for Enantioselective and Diastereoselective Control

The synthesis of a specific stereoisomer like (2S)-4,4-Difluoro-2-methylpyrrolidine requires precise control over the formation of its chiral centers. Organic chemists have developed several powerful strategies to achieve high levels of enantioselectivity and diastereoselectivity.

One effective approach is chiral pool synthesis , which utilizes readily available, enantiomerically pure starting materials from nature. For example, enantioselective routes to similar 4,4-difluoropyrrolidin-3-ol (B3244874) building blocks have been developed starting from L-(+)-tartaric acid, where the inherent chirality of the starting material directs the stereochemical outcome of the subsequent reactions. acs.orgnih.gov

Another powerful strategy involves catalytic asymmetric synthesis . This method introduces chirality using a small amount of a chiral catalyst. A notable example is the stereoselective iridium-diamine-catalyzed asymmetric transfer hydrogenation. This reaction can introduce a chiral center with high selectivity, and has been used to create chiral difluorinated pyrrolidine rings. acs.orgnih.gov

Diastereoselective reactions are also crucial for constructing the pyrrolidine ring with the correct relative stereochemistry between substituents. Methods like multicomponent reactions and cycloadditions can be designed to favor the formation of one diastereomer over others. nih.govnih.govua.es For instance, copper-promoted intramolecular aminooxygenation of specific alkene precursors has been shown to produce 2,5-cis-pyrrolidines with excellent diastereoselectivity (>20:1). nih.gov Such methods are vital for efficiently assembling the densely functionalized and stereochemically complex pyrrolidine core.

Asymmetric Organocatalysis and Metal-Catalyzed Asymmetric Synthesis

In recent years, asymmetric organocatalysis and metal-catalyzed asymmetric synthesis have emerged as highly efficient and versatile tools for the enantioselective construction of complex molecules, including substituted pyrrolidines. unibo.itmdpi.com These methods offer the advantage of using small, chiral molecules or metal complexes as catalysts to generate optically active products with high enantiomeric excess.

One plausible organocatalytic approach to this compound could involve an asymmetric Michael addition. For example, a chiral amine catalyst, such as a proline derivative, could be employed to catalyze the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound bearing the gem-difluoro moiety. Subsequent cyclization and reduction steps would then lead to the formation of the chiral pyrrolidine ring with the desired stereochemistry at the C2 position. The catalyst's stereochemistry would directly influence the facial selectivity of the initial addition, thereby determining the final configuration of the product.

Metal-catalyzed asymmetric synthesis offers another powerful avenue. For instance, a copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with a difluorinated alkene could be envisioned. rsc.orgnih.gov While existing literature primarily reports the synthesis of 3,3-difluoropyrrolidines via this method, adaptation of the starting materials could potentially lead to the desired 4,4-difluoro isomer. rsc.orgnih.gov The use of a chiral phosphine (B1218219) ligand in conjunction with the copper catalyst would be crucial for inducing high enantioselectivity in the cycloaddition step. This approach would construct the pyrrolidine ring and set the stereocenter at C2 in a single, highly controlled step.

Catalyst TypePrecursorsKey TransformationStereochemical Control
Chiral Amine (e.g., Proline derivative)Difluorinated α,β-unsaturated ketone/aldehyde, NitroalkaneAsymmetric Michael AdditionFacial selectivity in the conjugate addition
Chiral Phosphine-Copper(I) ComplexAzomethine ylide, 1,1-DifluoroalkeneAsymmetric 1,3-Dipolar CycloadditionEnantioselective formation of the pyrrolidine ring

Kinetic Resolution Techniques for Enantiomer Separation

Kinetic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst, allowing for the enrichment of the less reactive enantiomer.

In the context of this compound, a racemic mixture of 4,4-difluoro-2-methylpyrrolidine (B3323652) could be subjected to a kinetic resolution process. This could involve an enzymatic resolution, where a specific enzyme selectively acylates or hydrolyzes one enantiomer over the other. For example, a lipase (B570770) could be used to selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and thus enriched.

Alternatively, a chemical kinetic resolution could be employed. This might involve the use of a chiral acylating agent or a chiral catalyst in a transformation that proceeds at different rates for the two enantiomers. The success of this approach hinges on finding a suitable chiral reagent or catalyst that can effectively discriminate between the two enantiomers of the difluorinated pyrrolidine. The efficiency of a kinetic resolution is often described by the selectivity factor (s), which is the ratio of the rate constants for the reaction of the two enantiomers. A high selectivity factor is necessary to achieve high enantiomeric excess in the resolved product.

Resolution MethodChiral AgentPrinciple
Enzymatic ResolutionLipase or other hydrolaseSelective enzymatic acylation or hydrolysis of one enantiomer
Chemical Kinetic ResolutionChiral acylating agent or catalystDifferential rate of reaction of enantiomers with a chiral reagent/catalyst

Advanced Synthetic Utility of 2s 4,4 Difluoro 2 Methylpyrrolidine As a Chiral Building Block

Precursor in the Synthesis of Complex Heterocyclic Compounds

The gem-difluorinated pyrrolidine (B122466) ring is a key structural motif in the development of potent and selective therapeutic agents. Its role as a bioisostere for a carbonyl or hydroxyl group can lead to improved metabolic stability and binding affinity. The (2S)-4,4-Difluoro-2-methylpyrrolidine scaffold serves as a foundational precursor for constructing more elaborate heterocyclic systems.

A prominent example of a related structure is found in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. nih.gov In the development of the clinical candidate PF-00734200, a (3,3-difluoropyrrolidin-1-yl) moiety was coupled with a substituted (2S,4S)-pyrrolidine core. nih.gov This demonstrates a key synthetic strategy where a difluoropyrrolidine unit is introduced as a pre-formed building block via amide bond formation to create a complex, multi-ring heterocyclic drug molecule. nih.gov The use of this compound in similar synthetic routes would allow for the exploration of structure-activity relationships, where the additional methyl group could provide beneficial steric interactions within a target's binding site.

Table 1: Example of a Complex Heterocyclic Compound Derived from a Difluoropyrrolidine Precursor

Compound Name Precursor Moiety Therapeutic Target Key Synthetic Step

This table illustrates the application of a difluoropyrrolidine building block in the synthesis of a complex drug molecule, as reported in the literature. nih.gov

Incorporation into Chiral Ligands and Organocatalysts

Chiral pyrrolidine derivatives are among the most successful scaffolds for the development of organocatalysts and ligands for asymmetric metal catalysis. unibo.itnih.gov The incorporation of fluorine can significantly enhance the efficacy and selectivity of these catalysts. The electron-withdrawing nature of the fluorine atoms can modulate the pKa of the pyrrolidine nitrogen, influencing its nucleophilicity and its ability to form key intermediates like enamines or iminium ions in organocatalytic cycles. mdpi.com

In the context of organocatalysis, fluorinated pyrrolidines such as (S)-2-(fluorodiphenylmethyl)pyrrolidine have been shown to be highly effective catalysts for stereoselective epoxidations of α,β-unsaturated aldehydes. researchgate.net The high enantioselectivity is attributed to a "fluorine-iminium ion gauche effect," where a favorable electrostatic interaction between the fluorine atom and the transient iminium ion pre-organizes the transition state, leading to enhanced facial selectivity. researchgate.net The this compound building block is an ideal candidate for designing new organocatalysts that could leverage similar stereoelectronic effects, with the C2-methyl group providing an additional steric element to fine-tune the catalyst's selectivity.

Similarly, C2-symmetric 2,5-disubstituted pyrrolidines are privileged ligands in metal-catalyzed reactions, such as the addition of diethylzinc (B1219324) to aldehydes. rsc.org Synthesizing ligands derived from this compound would introduce both electronic asymmetry and defined stereocenters, creating a unique chiral environment around a metal center for asymmetric transformations. nih.gov

Table 2: Performance of Pyrrolidine-Based Organocatalysts in Asymmetric Reactions

Catalyst Type Reaction Substrate Enantiomeric Excess (ee)
Chiral cis-2,5-disubstituted pyrrolidine Michael addition of nitromethane α,β-Unsaturated aldehydes Up to >99%
(S)-2-(Fluorodiphenylmethyl)pyrrolidine Epoxidation α,β-Unsaturated aldehydes Excellent

This table summarizes the high performance of various functionalized pyrrolidine organocatalysts in achieving high stereoselectivity, highlighting the potential for catalysts derived from this compound. mdpi.comresearchgate.netrsc.org

Design of Fluorinated Amino Acid Derivatives and Peptidomimetics

Fluorinated amino acids are powerful tools in peptide design and chemical biology. rsc.orgprinceton.edu The introduction of fluorine can stabilize secondary structures like β-turns and α-helices, increase resistance to proteolytic degradation, and serve as a sensitive probe for ¹⁹F NMR studies. This compound can be considered a constrained and fluorinated analogue of proline, a critical amino acid for controlling peptide conformation.

The gem-difluoro group at the C4 position significantly influences the puckering of the pyrrolidine ring. mdpi.com This pre-organization can enforce specific backbone dihedral angles when the molecule is incorporated into a peptide chain, making it a valuable tool for designing peptidomimetics with well-defined three-dimensional structures. nih.gov The synthesis of fluorinated proline derivatives, such as 4,4-difluoroproline, has been a subject of significant research to create peptides with enhanced stability and conformational control. By using this compound as a starting point, novel fluorinated proline derivatives with an additional methyl group can be synthesized, offering another layer of structural diversity for peptidomimetic design. rsc.orgnih.gov

Construction of Multifunctional Fluorinated Scaffolds for Chemical Diversification

In modern drug discovery, molecular scaffolds serve as a core structure upon which diverse functional groups can be appended to create libraries of compounds for biological screening. nih.gov this compound is an excellent candidate for a multifunctional scaffold. Its inherent chirality and functional handles (the secondary amine) provide a defined three-dimensional starting point for chemical diversification.

The pyrrolidine nitrogen can be functionalized through various reactions (alkylation, acylation, etc.), while the gem-difluoro group provides a metabolically stable and lipophilic region on the scaffold. This is particularly advantageous as fluorination is a well-established strategy to improve the pharmacokinetic properties of drug candidates. nih.gov The stereoselective synthesis of pyrrolidine-containing drugs often starts from chiral precursors like 4-hydroxyproline, which are then elaborated into more complex structures. nih.gov this compound offers a fluorinated alternative to these traditional starting materials, enabling the construction of novel chemical entities with unique properties.

Stereoselective Generation of Downstream Chemical Entities

Chiral building blocks are essential for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. The fixed stereochemistry of a chiral building block is transferred to the final product through stereoselective reactions. This compound, with its defined (2S) stereocenter, can act as a chiral auxiliary or a chiral precursor to guide the stereochemical outcome of subsequent reactions. numberanalytics.com

For example, the pyrrolidine ring can be used to direct reactions on substituents attached to it. The synthesis of complex pyrrolidine-based natural products and drugs often relies on the stereoselective functionalization of a pre-existing chiral pyrrolidine core. nih.govresearchgate.net The presence of the C2-methyl group in this compound can effectively block one face of the molecule, directing incoming reagents to the opposite face and thereby controlling the formation of new stereocenters in downstream products with high diastereoselectivity.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Stereoselective Fluorination Methods

The development of new stereoselective fluorination methods is paramount for accessing complex fluorinated molecules like (2S)-4,4-Difluoro-2-methylpyrrolidine and its analogs. Future research is trending towards methods that offer greater efficiency, selectivity, and substrate scope.

Current research has laid the groundwork with various approaches, including asymmetric fluorinative dearomatization and sequential asymmetric addition/fluorination. mdpi.com However, significant challenges remain, particularly in the direct, stereocontrolled synthesis of gem-difluorinated centers adjacent to a stereocenter. Future efforts will likely focus on the following areas:

Late-Stage C-H Fluorination: A major goal is the development of catalysts that can selectively replace hydrogen atoms with fluorine on a pre-formed pyrrolidine (B122466) ring. This would provide a more convergent and flexible approach compared to building the ring from fluorinated precursors. Research into transition-metal-catalyzed and enzymatic C-H fluorination is expected to be a fruitful area.

Asymmetric Electrophilic and Nucleophilic Fluorination: While reagents for both electrophilic (e.g., N-fluorobenzenesulfonimide, NFSI) and nucleophilic fluorination are well-established, the development of new chiral catalysts and reagents that can control the stereochemistry at the C2 position while introducing the gem-difluoro group at C4 is crucial. mdpi.com This includes the design of novel organocatalysts and chiral ligands for metal-based systems.

Flow Chemistry for Fluorination: The use of microreactors and flow chemistry offers significant advantages for handling hazardous fluorinating agents and for optimizing reaction conditions. Future work will likely involve integrating stereoselective fluorination reactions into continuous flow processes, enabling safer, more scalable, and efficient syntheses.

Research AvenuePotential AdvantageKey Challenge
Late-Stage C-H FluorinationIncreased synthetic efficiency and flexibility.Achieving high regioselectivity and stereoselectivity.
Asymmetric CatalysisPrecise control over stereochemistry.Development of catalysts for complex substrates.
Flow ChemistryEnhanced safety, scalability, and process control.Adapting complex reactions to continuous flow setups.

Exploration of New Catalytic Systems for Difluoropyrrolidine Synthesis

The synthesis of the difluoropyrrolidine core often relies on multi-step sequences. The discovery of novel catalytic systems that can streamline this process is a key area for future investigation. Research is moving beyond traditional methods towards more sustainable and efficient catalytic solutions.

Recent advances in catalysis, such as the development of heterogeneous geminal atom catalysts (GACs), offer a glimpse into the future of chemical manufacturing with a lower carbon footprint. sciencedaily.com The application of such innovative catalysts to pyrrolidine synthesis is a promising, yet unexplored, avenue. Future directions include:

Biocatalysis and Enzymatic Synthesis: The use of enzymes, such as transaminases and imine reductases, for the asymmetric synthesis of amine-containing pharmaceuticals is a rapidly growing field. mdpi.com Future research could focus on engineering or discovering enzymes capable of catalyzing the key bond-forming reactions in the synthesis of this compound, offering a green and highly selective alternative to traditional chemical methods.

Heterogeneous Catalysis: The development of recyclable, solid-supported catalysts is essential for sustainable chemical production. researchgate.net Research into novel heterogeneous catalysts, such as l-proline (B1679175) functionalized manganese ferrite (B1171679) nanorods for the stereoselective synthesis of spirocyclic pyrrolidines, provides a template for future work. rsc.org The design of heterogeneous catalysts specifically for difluoropyrrolidine synthesis would be a significant step forward.

Dual Catalysis Systems: Combining two or more catalysts to perform multiple transformations in a single pot (tandem or cascade reactions) can significantly improve synthetic efficiency. Future exploration of dual catalytic systems, for instance, combining a catalyst for cyclization with one for fluorination, could provide a more direct route to the target molecule.

Advanced Computational Predictions for Rational Design of Difluoropyrrolidines

Computational chemistry is becoming an indispensable tool in the rational design of molecules and synthetic pathways. frontiersin.orgnih.gov For difluoropyrrolidines, computational methods can accelerate the discovery of new derivatives with desired properties and help optimize their synthesis.

The synergy between computational modeling and experimental work is expected to drive future research. frontiersin.org Key areas for development include:

Predictive Modeling of Catalyst Performance: Using quantum mechanics (QM) and machine learning (ML), it will be possible to predict the performance of new catalysts for the synthesis of difluoropyrrolidines. This will allow for the in silico screening of large numbers of potential catalysts, saving significant time and resources.

Rational Design of Functionalized Analogs: Computational tools, such as molecular docking and molecular dynamics (MD) simulations, can be used to design novel derivatives of this compound with enhanced biological activity or improved physicochemical properties. nih.gov This involves predicting how modifications to the pyrrolidine scaffold will affect its interaction with a biological target.

Reaction Pathway Optimization: Computational methods can be employed to elucidate reaction mechanisms and identify potential side reactions. This knowledge can then be used to optimize reaction conditions to maximize the yield and selectivity of the desired product.

Computational ApproachApplication in Difluoropyrrolidine ResearchDesired Outcome
Quantum Mechanics (QM)Catalyst screening and reaction mechanism studies.Identification of optimal catalysts and reaction conditions.
Machine Learning (ML)Predicting catalyst performance and molecular properties.Accelerated discovery of new catalysts and derivatives.
Molecular Docking/DynamicsDesign of analogs with specific biological targets.Novel difluoropyrrolidine-based therapeutic agents.

Integration of this compound into Emerging Synthetic Strategies

As a chiral building block, this compound has the potential to be incorporated into a wide range of complex molecules. Future research will undoubtedly focus on integrating this valuable synthon into emerging and innovative synthetic strategies.

The enantioselective synthesis of complex molecules, such as fluorinated indolizidinone derivatives, highlights the utility of chiral fluorinated building blocks. nih.gov The unique conformational constraints and electronic properties imparted by the gem-difluoro group make this compound an attractive component for:

Fragment-Based Drug Discovery (FBDD): The pyrrolidine scaffold is a common motif in many bioactive compounds. mdpi.comresearchgate.net The title compound could serve as a valuable fragment for screening against various biological targets. Its incorporation into larger molecules could lead to the discovery of new therapeutic agents with improved properties.

Peptidomimetics: The conformational rigidity of the difluoropyrrolidine ring can be exploited to create constrained peptide mimics. These molecules can have enhanced stability and receptor binding affinity compared to their natural peptide counterparts.

Asymmetric Organocatalysis: Chiral pyrrolidine derivatives are widely used as organocatalysts. The electronic effects of the fluorine atoms in this compound could be harnessed to develop a new class of organocatalysts with unique reactivity and selectivity.

The continued exploration of these future research directions will undoubtedly unlock the full potential of this compound as a valuable tool in synthetic and medicinal chemistry.

Q & A

Q. How do fluorination patterns alter metabolic stability in in vitro assays?

  • Methodology : Compare microsomal stability of (2S)-4,4-difluoro vs. mono-fluoro analogs. Use LC-HRMS to identify metabolites (e.g., defluorination products) and correlate with CYP450 inhibition assays .

Data Contradiction Analysis

  • Example : Conflicting solubility reports in polar solvents may arise from differences in salt forms (free base vs. hydrochloride). Resolve by standardizing solvent systems and salt forms across studies. Cross-validate with COSMOtherm simulations for solubility predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.